molecular formula C12H16ClN B13531470 3-(3-Chloro-4-methylphenyl)piperidine

3-(3-Chloro-4-methylphenyl)piperidine

Cat. No.: B13531470
M. Wt: 209.71 g/mol
InChI Key: UEDOOSFGASEOKX-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)piperidine: is an organic compound with the molecular formula C12H16ClN It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a chloro and methyl substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-4-methylphenyl)piperidine typically involves the reaction of 3-chloro-4-methylbenzyl chloride with piperidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques such as recrystallization or chromatography. The choice of solvent and reaction conditions is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chloro-4-methylphenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-(3-Chloro-4-methylphenyl)piperidine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: Its unique structure allows for the design of molecules with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)piperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors, enzymes, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 3-(3-Chloro-4-methylphenyl)piperidine is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for the design of molecules with specific properties and applications .

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

3-(3-chloro-4-methylphenyl)piperidine

InChI

InChI=1S/C12H16ClN/c1-9-4-5-10(7-12(9)13)11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3

InChI Key

UEDOOSFGASEOKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCNC2)Cl

Origin of Product

United States

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